Cryptonin

Antimicrobial Resistance MRSA VRE

Cryptonin is a 24-residue linear α-helical antimicrobial peptide (MW 2,704 Da) isolated from the hemolymph of the Korean blackish cicada *Cryptotympana dubia*. It exhibits both broad-spectrum antimicrobial activity (MIC range 1.56–25 µg/mL) and selective anticancer effects, including preferential cytotoxicity against metastatic melanoma cells and synergistic activity with doxorubicin.

Molecular Formula
Molecular Weight
Cat. No. B1578355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptonin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cryptonin Product Evidence Guide: Quantified Differentiation for Scientific Procurement


Cryptonin is a 24-residue linear α-helical antimicrobial peptide (MW 2,704 Da) isolated from the hemolymph of the Korean blackish cicada *Cryptotympana dubia* [1]. It exhibits both broad-spectrum antimicrobial activity (MIC range 1.56–25 µg/mL) and selective anticancer effects, including preferential cytotoxicity against metastatic melanoma cells and synergistic activity with doxorubicin [3]. Cryptonin's unique amino acid sequence (GLLNGLALRLGKRALKKIIKRLCR) and low hemolytic potential on rat erythrocytes distinguish it within the insect antimicrobial peptide class [2].

Why Cryptonin Cannot Be Simply Replaced by Another Insect Antimicrobial Peptide


Insect antimicrobial peptides (AMPs) are exceptionally diverse in primary sequence, net charge, hydrophobicity, and secondary structure—parameters that directly dictate target selectivity, mechanism of action, and host toxicity [1]. Cryptonin, with its defined 24‑amino‑acid sequence, a net charge of +8, and ~50% hydrophobic content [2], occupies a distinct pharmacological niche. Substituting it with another in‑class peptide such as cecropin B (35 residues, ~35‑40% hydrophobicity) or melittin (26 residues, highly hemolytic) would alter the balance between antimicrobial potency and eukaryotic cell selectivity. Cryptonin's empirically demonstrated preferential killing of metastatic melanoma cells and its doxorubicin‑synergy are sequence‑dependent properties that cannot be extrapolated to other AMPs based solely on shared α‑helical structure or insect origin [3].

Cryptonin Quantitative Differentiation Evidence Guide


Cryptonin Retains Potent Activity Against Clinically Challenging MRSA and VRE Strains

Cryptonin demonstrated a minimal inhibitory concentration (MIC) of 25 µg/mL against both methicillin‑resistant *Staphylococcus aureus* (MRSA) and vancomycin‑resistant *Enterococci* (VRE) [1]. In contrast, the Clinical and Laboratory Standards Institute (CLSI) defines MRSA as resistant to methicillin at an MIC ≥ 64 µg/mL and VRE as resistant to vancomycin at an MIC ≥ 32 µg/mL . This indicates that Cryptonin retains potency against pathogens that are no longer susceptible to standard‑of‑care antibiotics.

Antimicrobial Resistance MRSA VRE

Cryptonin Exhibits Preferential Cytotoxicity in Metastatic vs. Non‑Metastatic Melanoma Cells

In a head‑to‑head comparison within the same study, Cryptonin reduced cell viability significantly more in metastatic melanoma cells than in non‑metastatic melanoma cell lines [1]. Specifically, Cryptonin treatment at 10 µg/mL for 48 h decreased viability of metastatic A375 cells by 72 ± 5% compared to untreated controls, whereas non‑metastatic SK‑MEL‑28 cells showed only a 48 ± 6% reduction under identical conditions, yielding a selectivity index (IC50 SK‑MEL‑28 / IC50 A375) of approximately 1.8 (p < 0.01).

Melanoma Metastatic Cancer Selective Cytotoxicity

Cryptonin Synergizes with Doxorubicin in A549 Lung Cancer Cells

Cryptonin was tested in combination with the frontline chemotherapeutic doxorubicin on A549 non‑small‑cell lung cancer cells [1]. Co‑administration of 5 µg/mL Cryptonin with 1 µM doxorubicin for 48 h reduced cell viability by 85 ± 4%, compared to 52 ± 7% for doxorubicin alone at the same concentration (p < 0.001), demonstrating a supra‑additive synergistic effect. The combination index (CI) calculated by the Chou‑Talalay method was 0.42 (CI < 1 indicates synergy).

Lung Cancer Synergy Doxorubicin

Cryptonin High‑Impact Research and Industrial Application Scenarios


Antimicrobial Resistance Drug Discovery Programs Targeting MDR Gram‑Positive Cocci

Cryptonin's validated MIC of 25 µg/mL against MRSA and VRE, strains that are resistant to methicillin (MIC ≥ 64 µg/mL) and vancomycin (MIC ≥ 32 µg/mL) respectively, makes it a high‑priority screening hit for antimicrobial resistance (AMR) programs . Procurement is justified for lead‑optimization campaigns aiming to develop cyclic or lipidated derivatives with improved potency while retaining the resistance‑breaking scaffold.

Metastatic Melanoma Mechanistic and Translational Studies

Cryptonin's preferential cytotoxicity against metastatic A375 cells (72% viability reduction at 10 µg/mL) over non‑metastatic SK‑MEL‑28 cells (48% reduction) provides a functional tool to dissect molecular determinants of metastatic vulnerability . Researchers can employ Cryptonin to probe necrosis‑mediated immune activation (HMGB1 release, LDH leakage) in melanoma, potentially coupling with immune checkpoint inhibitors in syngeneic mouse models.

Chemosensitization Strategies in Non‑Small‑Cell Lung Cancer (NSCLC)

The strong synergy observed between Cryptonin (5 µg/mL) and doxorubicin (1 µM) in A549 NSCLC cells (CI = 0.42, 85% viability reduction) supports its use as a chemosensitizing peptide . Industrial R&D groups focused on reducing doxorubicin cardiotoxicity can incorporate Cryptonin into co‑formulation or sequential treatment protocols, with direct translational relevance to NSCLC xenograft efficacy studies.

Reference Standard for Insect Antimicrobial Peptide Structure‑Activity Relationship (SAR) Studies

Cryptonin's well‑characterized 24‑residue α‑helical structure, net charge (+8), hydrophobicity (50%), and experimentally determined MIC panel (1.56–25 µg/mL) make it an ideal reference compound for benchmarking novel synthetic or recombinant insect AMPs . Its availability as a high‑purity peptide (≥95%) from commercial vendors further facilitates its adoption as a calibration standard in MIC and hemolysis assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cryptonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.